![molecular formula C8H12N2 B1324256 2-(Pyridin-2-YL)propan-2-amine CAS No. 52568-28-2](/img/structure/B1324256.png)
2-(Pyridin-2-YL)propan-2-amine
Overview
Description
“2-(Pyridin-2-YL)propan-2-amine” is a chemical compound that has been used in various studies and experiments . It has been employed as a directing group for divergent and asymmetric functionalization of unactivated methylene C (sp3)-H bonds .
Synthesis Analysis
The synthesis of “2-(Pyridin-2-YL)propan-2-amine” involves challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This process encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .Chemical Reactions Analysis
The chemical reactions involving “2-(Pyridin-2-YL)propan-2-amine” have been studied extensively. It has been found that 2-pyridine organometallics are capricious coupling partners and 2-pyridyl boron reagents in particular are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyridin-2-YL)propan-2-amine” include a molecular weight of 136.19 g/mol, XLogP3-AA of 0.3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 1, Exact Mass of 136.100048391 g/mol, Monoisotopic Mass of 136.100048391 g/mol, Topological Polar Surface Area of 38.9 Ų, Heavy Atom Count of 10, and Formal Charge of 0 .Scientific Research Applications
Directing Group in C–H Amination
The compound serves as a new, removable directing group for promoting C–H amination mediated by cupric acetate. This facilitates the effective amination of β-C (sp2)–H bonds of benzamide derivatives with various amines .
Computational Chemistry Simulations
It is referenced in computational chemistry programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for producing simulation visualizations, indicating its role in molecular modeling and simulations .
Anti-fibrotic Activities
In medical research, derivatives of 2-(Pyridin-2-YL)propan-2-amine have shown better anti-fibrotic activities than some existing treatments, suggesting its potential therapeutic applications .
Hydroxylation of Arenes
As a tertiary amine, it has been developed into a bidentate directing group useful for the hydroxylation of arenes through copper-mediated C-H activation, indicating its importance in organic synthesis .
Mechanism of Action
Future Directions
Future efforts to improve efficacy, sustainability, and functional group tolerance of both nucleophile synthesis and cross-coupling processes will be necessary for increasing industrial application . With these tools in hand, industrially important 2-pyridyl(hetero)aryl frameworks are now more accessible than ever .
properties
IUPAC Name |
2-pyridin-2-ylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-8(2,9)7-5-3-4-6-10-7/h3-6H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSQBZXDMHDHEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627962 | |
Record name | 2-(Pyridin-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-YL)propan-2-amine | |
CAS RN |
52568-28-2 | |
Record name | 2-(Pyridin-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Pyridyl)-2-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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